molecular formula C19H18N2O2 B5385320 2-(3-methylphenoxy)-N-(2-methylquinolin-8-yl)acetamide

2-(3-methylphenoxy)-N-(2-methylquinolin-8-yl)acetamide

Cat. No.: B5385320
M. Wt: 306.4 g/mol
InChI Key: NLHDZMJZWHFRTC-UHFFFAOYSA-N
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Description

2-(3-methylphenoxy)-N-(2-methylquinolin-8-yl)acetamide is an organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a 3-methylphenoxy group and a 2-methylquinolin-8-yl group connected via an acetamide linkage. The presence of these functional groups imparts specific chemical and physical properties to the compound, making it a subject of study in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-methylphenoxy)-N-(2-methylquinolin-8-yl)acetamide typically involves a multi-step process. One common synthetic route includes the following steps:

    Preparation of 3-methylphenol: This can be achieved through the methylation of phenol using methyl iodide in the presence of a base such as potassium carbonate.

    Formation of 3-methylphenoxyacetic acid: The 3-methylphenol is then reacted with chloroacetic acid in the presence of a base to form 3-methylphenoxyacetic acid.

    Synthesis of 2-methylquinoline: This can be synthesized through the Skraup synthesis, which involves the reaction of aniline with glycerol and sulfuric acid in the presence of an oxidizing agent.

    Coupling Reaction: The final step involves the coupling of 3-methylphenoxyacetic acid with 2-methylquinoline in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) to form this compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, optimization of reaction conditions such as temperature, pressure, and solvent choice is crucial for large-scale production.

Chemical Reactions Analysis

Types of Reactions

2-(3-methylphenoxy)-N-(2-methylquinolin-8-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the phenoxy or quinoline moieties.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of quinoline N-oxide derivatives.

    Reduction: Formation of reduced quinoline derivatives.

    Substitution: Formation of substituted phenoxy or quinoline derivatives.

Scientific Research Applications

2-(3-methylphenoxy)-N-(2-methylquinolin-8-yl)acetamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(3-methylphenoxy)-N-(2-methylquinolin-8-yl)acetamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    2-(4-methylphenoxy)-N-(2-methylquinolin-8-yl)acetamide: Similar structure but with a 4-methylphenoxy group.

    2-(3-methylphenoxy)-N-(3-methylquinolin-8-yl)acetamide: Similar structure but with a 3-methylquinolin-8-yl group.

Uniqueness

2-(3-methylphenoxy)-N-(2-methylquinolin-8-yl)acetamide is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of both the 3-methylphenoxy and 2-methylquinolin-8-yl groups provides a distinct set of properties that can be leveraged in various applications.

Properties

IUPAC Name

2-(3-methylphenoxy)-N-(2-methylquinolin-8-yl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18N2O2/c1-13-5-3-7-16(11-13)23-12-18(22)21-17-8-4-6-15-10-9-14(2)20-19(15)17/h3-11H,12H2,1-2H3,(H,21,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NLHDZMJZWHFRTC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)OCC(=O)NC2=CC=CC3=C2N=C(C=C3)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

306.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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